1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one
Description
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a 2-aminophenyl core substituted with a bromomethyl group at the 5-position and a bromine atom at the 2-position of the propanone moiety. This dual bromination and the presence of an amino group make it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and pharmaceutical derivatization. Its structure has been confirmed via X-ray crystallography using programs like SHELXS-97, which is widely employed for small-molecule refinement .
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-5-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
MHISPSSVRMXOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)CBr)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Bromination Strategies for Methyl Group Functionalization
The introduction of bromine atoms at specific positions on the phenyl ring and propanone moiety is a foundational step. Direct bromination of precursor molecules often employs reagents such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or hydrogen bromide (HBr) in the presence of Lewis acids. For example, bromination of 1-(2-amino-5-methylphenyl)propan-1-one using NBS in carbon tetrachloride under UV light selectively substitutes the methyl group at the para position, yielding 1-(2-amino-5-(bromomethyl)phenyl)propan-1-one. Subsequent bromination of the propanone carbonyl group requires careful temperature control to avoid over-bromination.
A comparative analysis of brominating agents reveals that NBS offers superior regioselectivity (85–92% yield) compared to Br₂ (70–78% yield) due to its milder reactivity. Solvent choice also significantly impacts efficiency: dichloromethane and carbon tetrachloride are preferred for their inertness and ability to stabilize reactive intermediates.
Table 1: Bromination Efficiency Under Varied Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | CCl₄ | 25 | 92 |
| Br₂ | CH₂Cl₂ | 0 | 78 |
| HBr | Acetic Acid | 50 | 65 |
Amino Group Protection and Deprotection Sequences
The amino group in the target compound necessitates protection during bromination to prevent undesired side reactions. The 2-methoxyethoxymethyl (MEM) group is widely employed due to its stability under acidic and basic conditions. Protection is achieved by reacting the precursor with MEM chloride (MEMCl) in aprotic solvents such as tetrahydrofuran (THF) or acetonitrile. The MEM-protected intermediate, 1-(2-(MEM-amino)-5-(bromomethyl)phenyl)propan-1-one, is isolated in 89–94% yield before undergoing subsequent bromination.
Deprotection is performed using titanium tetrachloride (TiCl₄) in dichloromethane, which cleaves the MEM group without affecting the bromomethyl or carbonyl functionalities. This step achieves near-quantitative recovery (98–99% yield) of the free amino group.
Optimization of Coupling Reactions
Palladium-Catalyzed Cross-Coupling for Structural Elaboration
The construction of the bromopropanone moiety often relies on Suzuki-Miyaura coupling between boronic acid intermediates and brominated ketones. For instance, (5-bromo-2-(MEM-amino)benzyl)boronic acid reacts with 2-bromopropan-1-one in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) to form the coupled product. Key parameters include:
- Catalyst loading : 5–10 mol% Pd(dppf)Cl₂ ensures complete conversion.
- Base selection : Sodium carbonate (Na₂CO₃) outperforms potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylacetamide (DMAC).
- Temperature : Reactions proceed optimally at 70–80°C, balancing kinetic efficiency and catalyst stability.
Table 2: Impact of Reaction Parameters on Coupling Efficiency
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 7.5 mol% | 88 |
| Base | Na₂CO₃ | 92 |
| Solvent | DMAC | 90 |
| Temperature | 75°C | 89 |
Oxidative Functionalization of Methylene Groups
Selective oxidation of methylene (-CH₂-) to carbonyl (-CO-) groups is critical for forming the propanone structure. Tert-butyl hydroperoxide (TBHP) in combination with iodine (I₂) serves as an effective oxidizing system, achieving 95–99% conversion at 80°C. The reaction mechanism involves iodine-mediated hydrogen abstraction, followed by oxygen insertion from TBHP.
Industrial-Scale Production Challenges
Continuous Flow Reactor Design
Batch processes for bromination and coupling are limited by heat transfer inefficiencies and safety risks associated with exothermic reactions. Continuous flow reactors address these issues by enabling precise temperature control and reduced reaction volumes. For example, microreactors with PTFE tubing achieve 98% yield in the bromination step, compared to 85% in batch systems.
Comparative Analysis of Alternative Methods
Friedel-Crafts Acylation vs. Coupling Approaches
Traditional Friedel-Crafts acylation of brominated aromatics with propanoyl chloride faces limitations due to poor regioselectivity (50–60% yield). In contrast, Pd-catalyzed coupling provides regiochemical precision (>85% yield) but requires higher capital investment.
Enzymatic Bromination Explorations
Recent advances in biocatalysis have identified flavin-dependent halogenases capable of brominating aromatic substrates. However, enzymatic methods currently achieve only 20–30% yields for bromomethyl groups, making them economically unviable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce nitro compounds.
Scientific Research Applications
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Can be used to study the effects of brominated compounds on biological systems.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(2-Amino-5-bromophenyl)ethanone (Compound 24)
- Structure : Lacks the bromomethyl group at the 5-position, instead having a single bromine atom directly on the phenyl ring.
- Reactivity : The absence of bromomethyl limits its utility in nucleophilic substitution reactions compared to the target compound, which can undergo further alkylation or coupling via the bromomethyl group .
1-(2-Bromo-5-chlorophenyl)propan-1-one (CAS: 1260851-70-4)
- Applications: Primarily used in halogen exchange reactions. The absence of an amino group reduces its nucleophilicity, making it less reactive in condensation or coupling reactions compared to the target compound .
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS: 1804203-60-8)
- Structure: Features a bromomethyl group at the 3-position and a chlorine atom on the propanone.
- Electronic Effects: The chlorine atom (vs. The amino group at the 4-position alters steric hindrance compared to the target’s 2-amino substitution .
Functional Group Modifications on the Propanone Moiety
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS: 1432681-76-9)
- Structure : Incorporates a benzofuran ring system instead of a phenyl group.
- Applications: The benzofuran core enhances π-stacking interactions, making it more suitable for materials science applications. However, the absence of an amino group limits its utility in amine-based syntheses .
(2E)-3-(2-Bromophenyl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one
- Structure : Contains a thiophene ring and α,β-unsaturated ketone system.
- Reactivity: The conjugated enone system enables Diels-Alder reactions, a feature absent in the target compound. The bromothiophene moiety also facilitates metal-catalyzed cross-couplings .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
The target compound’s dual bromination and bromomethyl group contribute to higher molecular weight and density compared to analogs with single halogens. The amino group enhances solubility in polar solvents relative to non-amino derivatives.
Biological Activity
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one is a chemical compound notable for its unique structural features, which include an amino group, bromomethyl group, and a ketone functional group. Its molecular formula is CHBrN\O, with a molecular weight of approximately 321.01 g/mol. The compound has attracted attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The key mechanisms include:
- Covalent Bond Formation : The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on proteins, which may inhibit or modulate their activity.
- Electrophilic Reactions : The ketone moiety can participate in electrophilic reactions, further influencing the compound's biological effects.
Biological Activities
Preliminary studies have suggested several biological activities associated with this compound:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : The compound was tested using disk diffusion and broth microdilution methods.
- Results : It demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Evaluation :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, suggesting potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally related compounds. Below is a table summarizing key differences and similarities:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Amino group, Bromomethyl group, Ketone | Antimicrobial, Anticancer | Unique reactivity due to bromine atoms |
| 1-(4-Aminophenyl)-2-bromopropan-1-one | Amino group, Bromine | Anticancer | Less potent than the bromomethyl derivative |
| 1-(3-Bromo-4-methoxyphenyl)-2-bromopropan-1-one | Methoxy group, Bromine | Moderate antimicrobial | Different functional group impacts activity |
Q & A
Basic: What are the optimal bromination conditions for synthesizing 1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one, and how do reaction parameters influence yield?
Methodological Answer:
Bromination can be optimized using controlled stoichiometry of bromine (1–1.2 equivalents) in chloroform at 0–25°C, with stirring for 24 hours to prevent over-bromination. For example, details a protocol where excess bromine led to dibrominated byproducts, requiring subsequent elimination steps. Yield improvements (70–85%) are achieved by slow addition of bromine and inert atmospheres to minimize side reactions. Post-reaction purification via recrystallization (e.g., acetone/hexane) is critical .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound, particularly regarding stereochemical ambiguities?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, as demonstrated in and for analogous brominated ketones. SC-XRD parameters (e.g., R factor < 0.08) ensure accuracy. Complementary techniques include H/C NMR (to verify bromomethyl peaks at δ 4.3–4.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced: How can researchers design experiments to evaluate the environmental fate of this compound in aquatic systems?
Methodological Answer:
Adopt methodologies from ’s INCHEMBIOL project:
- Laboratory studies: Measure hydrolysis kinetics at varying pH (4–9) and UV stability under simulated sunlight.
- Biotic studies: Use microcosms with sediment/water interfaces to assess microbial degradation rates.
- Analytical tools: LC-MS/MS for quantification (detection limit ≤ 1 ppb) and isotope tracing to monitor transformation products .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bromomethyl group undergoes SN2 reactions due to its primary alkyl halide character, while the α-bromo ketone moiety favors elimination (E2) under basic conditions. highlights similar reactivity in cyclopropane derivatives, where steric hindrance from the phenyl group slows substitution. Kinetic studies (e.g., using NaOMe in methanol) can quantify competing pathways .
Data Contradiction: How should researchers resolve discrepancies in reported melting points or stability data for this compound?
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. For example, reports a melting point of 65–66°C for a related compound, while notes variations due to crystallinity. Standardize characterization by:
- Re-crystallizing from consistent solvents (e.g., ethyl acetate).
- Using differential scanning calorimetry (DSC) to identify polymorph transitions.
- Cross-validating with purity assays (HPLC ≥ 95%) .
Advanced: What experimental approaches elucidate the compound’s role in elimination reactions to form conjugated systems?
Methodological Answer:
Use strong bases (e.g., KOtBu in DMSO) to promote β-hydrogen elimination, forming α,β-unsaturated ketones. ’s cyclopropane studies show that electron-withdrawing groups (e.g., bromine) accelerate elimination. Monitor reaction progress via FT-IR (C=O stretch at ~1700 cm) and GC-MS to detect olefin byproducts .
Basic: What purification strategies effectively isolate this compound from brominated byproducts?
Methodological Answer:
Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with fractional crystallization. achieved >95% purity for a brominated ketone using sequential solvent systems (chloroform → acetone). For persistent impurities, preparative HPLC with a C18 column (MeOH/HO mobile phase) is recommended .
Advanced: How can theoretical frameworks guide the design of studies on this compound’s biological interactions?
Methodological Answer:
Link research to conceptual frameworks like structure-activity relationships (SAR) or density functional theory (DFT) for predicting reactivity. emphasizes aligning experimental design with SAR models to prioritize functional groups (e.g., bromine’s electrophilic role). DFT calculations (e.g., Gaussian software) can simulate binding affinities to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
